3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Overview
Description
The compound “3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one” is a complex organic molecule that contains a pyridin-2(1H)-one moiety and a 1,2,4-oxadiazole moiety . These moieties are common in many bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the heterocyclic rings of 1,2,4-oxadiazole and pyridin-2(1H)-one, connected by a 2-aminoethyl chain . The exact three-dimensional structure would depend on the specific spatial arrangement of these components.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich heterocyclic rings and the aminoethyl linker . These components could potentially engage in a variety of chemical reactions, including nucleophilic substitutions, ring-opening reactions, and more .Scientific Research Applications
Synthesis and Antimicrobial Activities
One area of research involving 1,2,4-oxadiazole derivatives is the synthesis of new compounds and evaluation of their antimicrobial activities. For instance, Bayrak et al. (2009) synthesized a series of 1,2,4-triazoles and evaluated their antimicrobial activities, demonstrating that these compounds exhibited good to moderate activity against various microorganisms (Bayrak et al., 2009). This research highlights the potential of such compounds in developing new antimicrobial agents.
Anticancer Evaluation
Another significant area of research is the evaluation of 1,2,4-oxadiazole derivatives for anticancer properties. For example, a study conducted by Abdo and Kamel (2015) synthesized a series of 1,3,4-oxadiazoles and their derivatives, assessing their in vitro anticancer activity against various human cancer cell lines. Some of these compounds showed significant cytotoxicity, indicating their potential as anticancer agents (Abdo & Kamel, 2015).
Antimycobacterial Activity
Research on the antimycobacterial activity of 1,2,4-oxadiazole derivatives has also been conducted. Asif and Imran (2020) synthesized a series of Mannich bases derived from isoniazid and evaluated their antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain. Their findings suggest these compounds could be promising candidates in the fight against tuberculosis (Asif & Imran, 2020).
Structural and Optical Properties
The structural and optical properties of novel 1,3,4-oxadiazole derivatives have also been explored. Ge et al. (2014) synthesized a series of novel 1,3,4-oxadiazole derivatives and investigated their fluorescence spectral characteristics, which could have implications for their use in optical materials and sensors (Ge et al., 2014).
properties
IUPAC Name |
3-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-4-3-7-12-8(13-15-7)6-2-1-5-11-9(6)14/h1-2,5H,3-4,10H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNUFQZNJGBQCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NOC(=N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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